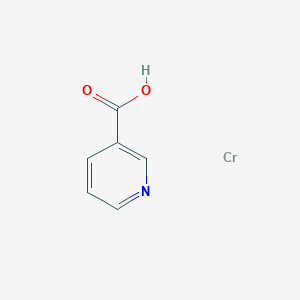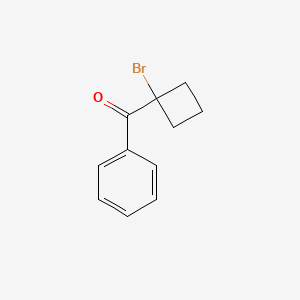
2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- is a complex organic compound with the molecular formula C15H14O4 This compound is characterized by its unique structure, which includes a furan ring, multiple double bonds, and an acetate group
Métodos De Preparación
The synthesis of 2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diyn and diene groups: This step involves the use of specific reagents and catalysts to introduce the diyn and diene functionalities into the molecule.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Análisis De Reacciones Químicas
2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or ammonia.
Aplicaciones Científicas De Investigación
2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple functional groups.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines.
Comparación Con Compuestos Similares
2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- can be compared with similar compounds such as:
2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8Z)-: This isomer differs in the configuration of the double bonds, which can affect its chemical reactivity and biological activity.
2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2Z,8E)-: Another isomer with different double bond configurations, leading to variations in its properties.
2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2Z,8Z)-: This isomer also has different double bond configurations, which can influence its behavior in chemical reactions and biological systems.
The uniqueness of 2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- lies in its specific configuration, which can result in distinct chemical and biological properties compared to its isomers.
Propiedades
IUPAC Name |
acetic acid;(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2.C2H4O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13;1-2(3)4/h5-10,12,14H,11H2;1H3,(H,3,4)/b7-5+,9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDOEIKIVJTOHE-MOWIAPDMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=COC(=C1)C=CC#CC#CC=CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=COC(=C1)/C=C/C#CC#C/C=C/CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole DiHCl](/img/structure/B8234871.png)

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B8234889.png)

![8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione](/img/structure/B8234902.png)

![tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B8234929.png)




![tert-butyl N-{4-[(4-fluorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B8234967.png)

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride](/img/structure/B8234986.png)
